Tautomeric Exclusivity: Aminoazo Form Confirmed by Polarographic Analysis
Polarographic investigation of a series of 2-amino-4-phenyl-5-arylazothiazoles at a dropping mercury electrode revealed that each compound displays a single irreversible 4-electron wave corresponding to reductive cleavage of the azo linkage. Based on E½–σX correlations and HMO bonding energy calculations, the aminoazo tautomer (Form 1) was identified as the most stable structure across the series, while alternative tautomeric forms (iminoazo Forms 2 and 3) are energetically disfavored [1]. This exclusive tautomeric preference has direct implications for the compound's reactivity profile compared to other heterocyclic azo systems that may exist in equilibrium mixtures.
| Evidence Dimension | Tautomeric form stability (aminoazo vs. iminoazo forms) |
|---|---|
| Target Compound Data | Aminoazo form (Form 1) exclusively observed; single 4e- irreversible reduction wave |
| Comparator Or Baseline | Iminoazo tautomeric Forms 2 and 3 evaluated computationally; found energetically less stable across all arylazo derivatives in the series |
| Quantified Difference | Exclusive preference for aminoazo form; no evidence of tautomeric equilibrium detectable by polarography |
| Conditions | Dropping mercury electrode; HMO calculations of bonding energies for tautomeric forms 1–3; E½–σX correlation analysis |
Why This Matters
Exclusive tautomeric form ensures predictable and reproducible chemical behavior in downstream derivatization reactions, unlike analogs that may exist as tautomeric mixtures with variable reactivity.
- [1] All Journals. Polarographic behaviour of 2-amino-4-phenyl-5-arylazothiazoles. Results of E½–σX correlations and HMO bonding energy calculations. Retrieved from slh.alljournals.cn. View Source
